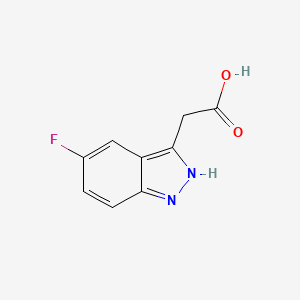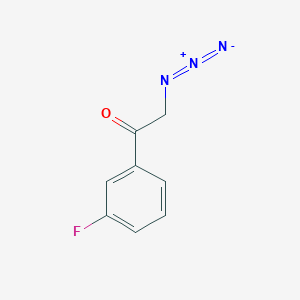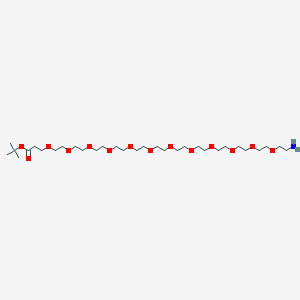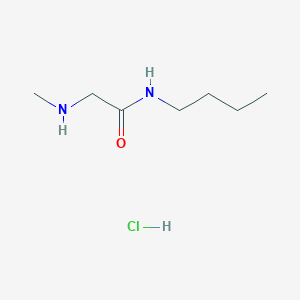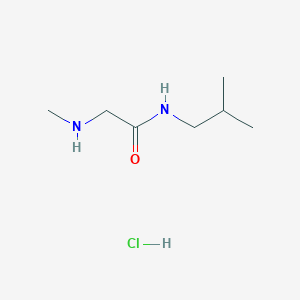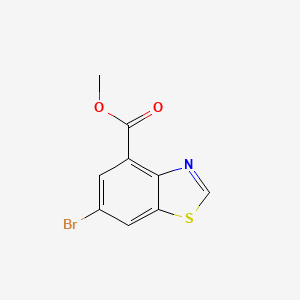![molecular formula C15H14N2O B1443386 4-[3-(Dimethylamino)phenoxy]benzonitrile CAS No. 1307474-16-3](/img/structure/B1443386.png)
4-[3-(Dimethylamino)phenoxy]benzonitrile
説明
4-[3-(Dimethylamino)phenoxy]benzonitrile is a synthetic organic compound with the molecular weight of 238.29 . It is recognized for its potential in biomedical research.
Molecular Structure Analysis
The molecular structure of 4-[3-(Dimethylamino)phenoxy]benzonitrile is represented by the InChI code:1S/C15H14N2O/c1-17(2)13-4-3-5-15(10-13)18-14-8-6-12(11-16)7-9-14/h3-10H,1-2H3 .
科学的研究の応用
- Application Summary : “4-[3-(Dimethylamino)phenoxy]benzonitrile” is used in the synthesis of organic compounds .
- Methods of Application : The specific methods of application are not provided in the source. However, it is typically used in laboratory settings following standard procedures for organic synthesis .
- Results or Outcomes : The outcomes of using this compound in synthesis are not specified in the source. It is generally used as a reagent or intermediate in the synthesis of other organic compounds .
- Application Summary : A compound with a similar structure, (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione, has been synthesized and its photovoltaic properties have been investigated .
- Methods of Application : The compound was synthesized and characterized using spectra (FT-IR, UV–vis, and 1H-NMR) investigations. Density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) were used to investigate the electronic, structural, reactivity, photophysical properties, and the photovoltaic properties .
- Results or Outcomes : The HOMO–LUMO energy gap of the studied compound was found to be 2.806 eV, indicating the less stability and high chemical reactivity of the compound. The photovoltaic properties were conducted to evaluate the light harvesting efficiency (LHE), short circuit current density (JSC), Gibbs free energy of injection (ΔGinj), open cycled voltage (VOC) and Gibbs free energy regeneration (ΔGreg) and solar cell conversion efficiency .
Scientific Field
Material Science
Scientific Field
Photovoltaic Research
- Application Summary : This compound has been studied for its phototransformation in surface waters induced by excited triplet states of dissolved organic matter .
- Methods of Application : Laser flash photolysis investigations were used to characterize the photoinduced, aqueous phase one-electron oxidation of this compound .
- Results or Outcomes : The production of the radical cation of this compound after direct photoexcitation was confirmed. Moreover, it was shown to be produced from the reactions of several excited triplet photosensitizers with this compound .
- Application Summary : This compound is known for exhibiting dual fluorescence in sufficiently polar solvents .
- Methods of Application : The interpretation of its transient absorption (TA) spectrum in the visible range has been a subject of a long-standing controversy .
- Results or Outcomes : The details of the outcomes are not specified in the source .
Scientific Field
Environmental Chemistry
Scientific Field
Photochemistry
- Application Summary : This compound has been used in studies to understand the intramolecular charge transfer state .
- Methods of Application : The compound was studied using time-resolved absorption and emission experiments .
- Results or Outcomes : The results suggest that the fluorescent intramolecular charge transfer (ICT) state may differ from the twisted ICT (TICT) state observed in transient absorption .
- Application Summary : The compound has been used in computational studies to understand its electronic structure .
- Methods of Application : The compound was studied using quantum chemical calculations .
- Results or Outcomes : The results of these studies have helped in understanding the electronic pathways that take the photoexcited compound to the ICT state .
Scientific Field
Quantum Chemistry
Scientific Field
Computational Chemistry
Safety And Hazards
特性
IUPAC Name |
4-[3-(dimethylamino)phenoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17(2)13-4-3-5-15(10-13)18-14-8-6-12(11-16)7-9-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNGTUOZQATMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Dimethylamino)phenoxy]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



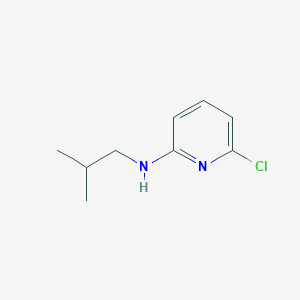
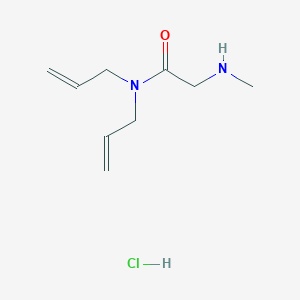
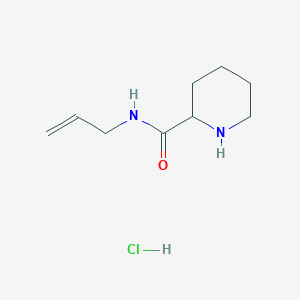
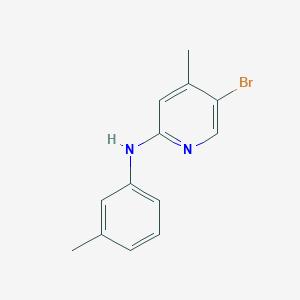
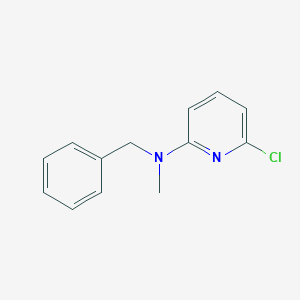

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
